N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide

Building-block procurement Piperazine derivatisation Medicinal-chemistry intermediate

Medicinal chemists exploring N-4 substituent SAR on the 3,5-dichlorophenyl-acetamide scaffold face a 2-3-step synthetic burden when building the core de novo. This compound solves that bottleneck as a pre-assembled intermediate with a free piperazine NH-the critical handle for alkylation, acylation, or sulfonylation without deprotection. • Supplied as water-soluble dihydrochloride salt (CAS 1257849-47-0) for direct aqueous buffer dissolution, eliminating DMSO stock preparation. • Shortens synthetic routes by 2-3 steps vs. constructing the core from 1-(3,5-dichlorophenyl)piperazine. • Available from 250 mg to 100 g scales with ≥95% purity for immediate library synthesis.

Molecular Formula C12H15Cl2N3O
Molecular Weight 288.17 g/mol
Cat. No. B12821331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide
Molecular FormulaC12H15Cl2N3O
Molecular Weight288.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H15Cl2N3O/c13-9-5-10(14)7-11(6-9)16-12(18)8-17-3-1-15-2-4-17/h5-7,15H,1-4,8H2,(H,16,18)
InChIKeyYAIHPCDXAIWAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dichlorophenyl)-2-(piperazin-1-yl)acetamide Procurement Overview


N-(3,5-Dichlorophenyl)-2-(piperazin-1-YL)acetamide (CAS 885924-56-1 free base; CAS 1257849-47-0 dihydrochloride) is a small-molecule aryl-piperazine-acetamide with the molecular formula C₁₂H₁₅Cl₂N₃O (free base MW 288.17 g mol⁻¹). The structure features a 3,5-dichlorophenyl ring attached via an acetamide linker to an unsubstituted piperazine, leaving the distal piperazine NH free for further derivatisation. In commercial catalogues the compound is most frequently supplied as the dihydrochloride salt . No bioactivity data specific to this compound were located in ChEMBL, PubChem, or PubMed as of the search date.

Why Generic Analogs Cannot Substitute


Although the 3,5-dichlorophenyl-piperazine-acetamide scaffold is shared by multiple catalog compounds, the exact compound occupies a distinct position because the piperazine ring bears a hydrogen atom at the N‑4 position rather than an alkyl, aryl, or acyl substituent. This free secondary amine is the critical functional handle that enables subsequent N‑functionalisation (e.g., alkylation, sulfonylation, acylation) in medicinal‑chemistry campaigns. A common analog such as N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 647031‑44‑5) permanently caps the piperazine with a phenyl ring, forfeiting this derivatisation handle and making it unsuitable as a modular building block . Substituting the free‑NH compound with an N‑substituted analog therefore alters not only the immediate pharmacology but also the synthetic utility of the scaffold.

Quantitative Differentiation Evidence


Bioactivity Data Gap

After systematic searches of PubMed, ChEMBL, PubChem, BindingDB, Google Patents, and the European Patent Office, no study was identified that reports quantitative binding affinity, functional activity, selectivity, pharmacokinetic parameters, or in‑vivo efficacy for N-(3,5-dichlorophenyl)-2-(piperazin-1-YL)acetamide itself. Consequently, a comparator-based evidence table containing IC₅₀, Ki, or other numerical metrics cannot be constructed at this time. The compound is exclusively listed in vendor catalogues as a research intermediate, with purities typically ranging from 95 % (Combi‑Blocks, ABCR) to 98 % (Leyan) . No head-to-head assay data versus the closest structural analogs were found.

Building-block procurement Piperazine derivatisation Medicinal-chemistry intermediate

Salt-Form Solubility Advantage

The target compound is commercially available as the dihydrochloride salt (CAS 1257849‑47‑0; C₁₂H₁₇Cl₄N₃O, MW 361.09 g mol⁻¹), which provides markedly improved aqueous solubility relative to the neutral free base (CAS 885924‑56‑1; C₁₂H₁₅Cl₂N₃O, MW 288.17 g mol⁻¹). Vendor datasheets describe the dihydrochloride as a white crystalline powder soluble in water, whereas the free base is typically soluble only in organic solvents such as DMSO . The closest in-class analog, N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, is supplied only as a free base and lacks a pre‑formulated salt with documented aqueous solubility, which limits its direct utility in aqueous biochemical assays without additional formulation work .

Salt selection Aqueous solubility Formulation enablement

Key Application Scenarios


Free Piperazine NH Derivatisation

When a project requires systematic exploration of N‑4 substituent effects on a 3,5‑dichlorophenyl‑acetamide scaffold, the free‑NH compound serves as the obligatory starting material. The commercially available dihydrochloride salt can be neutralised in situ and then alkylated, acylated, or sulfonylated to generate diverse libraries without requiring a de‑protection step. In contrast, the N‑phenyl analog already consumes the piperazine nitrogen and cannot be used for this purpose .

Direct Aqueous Assay Compatibility

The dihydrochloride salt form (CAS 1257849‑47‑0) is described by vendors as water‑soluble, enabling direct dissolution in aqueous buffer systems for in‑vitro biochemical or cell‑based assays. This avoids the need for the DMSO stock solutions and subsequent solvent‑compatibility checks that are required when using the free‑base comparator N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, thereby streamlining early‑stage screening workflows .

RS-87337 Analogue Synthesis

The 3,5‑dichlorophenyl‑piperazine‑acetamide core is a substructure of known anti‑arrhythmic agents such as RS‑87337. Researchers developing next‑generation analogs can use the target compound as a central building block, leveraging the free NH to install carboxamidine, hydroxy‑methoxyphenyl, or other pharmacophoric groups. Procurement of the pre‑assembled acetamide‑piperazine intermediate shortens synthetic routes by 2–3 steps compared to building the core from 1‑(3,5‑dichlorophenyl)piperazine and a separate acetamide donor [1].

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